Cyclopropane,1,1-bis(methylsulfonyl)-
Description
Cyclopropane,1,1-bis(methylsulfonyl)- (CAS: Not explicitly provided; synonyms include "1,1-bis(mesyloxymethyl)cyclopropane" and "1,1-bis(methanesulfonyloxymethyl)cyclopropane" ) is a cyclopropane derivative featuring two methylsulfonyl groups symmetrically attached to the strained three-membered ring.
Properties
CAS No. |
6952-64-3 |
|---|---|
Molecular Formula |
C5H10O4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfonyl)cyclopropane |
InChI |
InChI=1S/C5H10O4S2/c1-10(6,7)5(3-4-5)11(2,8)9/h3-4H2,1-2H3 |
InChI Key |
RAIXWXALKNLUBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Sulfur Ylid Reaction with Olefins
One classical and well-documented approach to synthesizing cyclopropane derivatives bearing sulfonyl groups involves the reaction of sulfur ylids with olefinic substrates. This method is notable for its direct formation of cyclopropane rings with sulfonyl substituents.
Mechanism : The sulfur ylid, containing a sulfonyl group, reacts with an activated carbon-carbon double bond of an olefin to form a non-isolable dipolar intermediate. This intermediate undergoes elimination of dialkyl sulfide and ring closure to yield the cyclopropane derivative with sulfonyl substituents.
-
- Molar ratio of sulfur ylid to olefin: 1:1.
- Temperature range: 0 °C to 150 °C, with preferred moderate temperatures around 25 °C.
- Pressure: Atmospheric pressure or slightly varied (0.5 to 10 atmospheres).
- The reaction mixture is maintained in the liquid phase.
- Product isolation by fractional distillation, selective extraction, or crystallization.
Outcomes :
This method provides a robust and scalable route to cyclopropane,1,1-bis(methylsulfonyl) derivatives, especially when the sulfur ylid is appropriately substituted with methylsulfonyl groups.
Cyclopropanation Using Sulfone Precursors via Borrowing Hydrogen Strategy
Recent advances have introduced manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors, avoiding hazardous diazo compounds.
Optimization Data (Table 1 summary from the study):
| Entry | Sulfone Reagent Type | Solvent | Base | Yield (%) of Cyclopropane Product |
|---|---|---|---|---|
| 2 | 4-Trifluoromethylphenyl sulfone | t-AmOH | KOtBu | Comparable to tert-butyl sulfone |
| 4 | tert-Butyl sulfone | t-AmOH | KOtBu | Comparable yields |
| 5 | Trifluoromethyl sulfonyl sulfone | t-AmOH | KOtBu | 34% |
| 6-8 | Various solvents (THF, t-AmOH, 1,4-dioxane) | t-AmOH optimal | KOtBu | Highest yield in t-AmOH |
-
- Alkyl trifluoromethyl sulfones gave low yields (<10%).
- Methyl arylmethyl sulfone showed only trace product formation.
-
- Avoids explosive diazo compounds.
- Mild reaction conditions.
- Potential for functional group tolerance.
This method is promising for preparing cyclopropane,1,1-bis(methylsulfonyl) derivatives when appropriate sulfone precursors are used.
Ring-Closure Reactions from Organic Dihalides and Reducing Agents
Another approach involves ring-closure reactions starting from organic dihalides in the presence of reducing agents in alcoholic solvents.
-
- Organic dihalide undergoes intramolecular ring closure in the presence of a reducing agent.
- The reaction is conducted in an alcohol solvent under controlled conditions.
- Ammonia is introduced post-reaction to facilitate solid-liquid separation.
- The product is purified by filtration and rectification to yield high-purity cyclopropane derivatives.
-
- Yield: Greater than 90%.
- Purity: More than 98%.
- Safety: High due to mild conditions and avoidance of hazardous reagents.
- Process simplicity: Concise and efficient, suitable for scale-up.
Example :
Though this method is reported for 1,1-cyclopropane dimethanol, the underlying ring-closure strategy can be adapted for cyclopropane,1,1-bis(methylsulfonyl) synthesis by selecting appropriate dihalide and sulfonyl-containing substrates.
Enantioselective Michael Initiated Ring Closure (MIRC) for Cyclopropane Synthesis
For stereoselective synthesis of cyclopropane derivatives, the Michael Initiated Ring Closure (MIRC) reaction offers a powerful route.
-
- Involves an intramolecular Michael addition followed by cyclopropanation via nucleophilic substitution.
- Chiral ammonium ylides or catalysts induce high enantioselectivity.
-
- Use of modified cinchona alkaloid catalysts (20 mol%).
- Base such as sodium carbonate and sodium bromide in acetonitrile.
- Temperature around 80 °C for extended periods (e.g., 36 hours).
Results :
- Yields up to 84%.
- Enantiomeric excess (ee) up to 97%.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfur ylid-olefin cyclopropanation | Sulfur ylid, olefin, 0–150 °C, atmospheric pressure | ~84 (reported) | High | Direct ring formation, scalable | Requires sulfur ylid synthesis |
| Manganese-catalyzed borrowing hydrogen | Allylic alcohols, sulfone reagents, Mn catalyst, t-AmOH, KOtBu | Up to 34 (varies) | Not specified | Mild, avoids diazo compounds | Low yield with some sulfones |
| Ring-closure from organic dihalides | Organic dihalide, reducing agent, alcohol solvent, ammonia | >90 | >98 | High yield, purity, safe, simple | Substrate specificity |
| Enantioselective MIRC | Chiral ammonium ylide, base, MeCN, 80 °C | 84 | High (ee 97%) | High stereoselectivity | Longer reaction times, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Cyclopropane,1,1-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopropane compounds .
Scientific Research Applications
Cyclopropane,1,1-bis(methylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropane,1,1-bis(methylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Cyclopropane,1,1-bis(methylsulfonyl)- and analogous cyclopropane derivatives:
Key Comparative Insights
Reactivity and Stability :
- Bromomethyl derivatives (e.g., 1,1-Bis(bromomethyl)cyclopropane) are highly reactive, enabling further functionalization . In contrast, methylsulfonyl groups in the target compound confer stability and resistance to ring-opening reactions due to their electron-withdrawing nature .
- Thiadiazole-containing analogs exhibit biological activity but may have lower metabolic stability compared to sulfonyl derivatives .
Synthetic Complexity :
- 1,1-Bis(hydroxymethyl)cyclopropane is synthesized in high yield (87.3%) under optimized conditions , whereas sulfonyl derivatives require controlled sulfonylation to avoid side reactions.
Pharmacological Potential: Thiadiazole derivatives (e.g., compound 5a-h) show significant antimicrobial activity (MIC: 12.5 µg/mL against E. coli) , while sulfonyl derivatives may offer improved bioavailability due to enhanced solubility.
Physicochemical Properties :
- Hydroxymethyl and thiadiazole derivatives are more hydrophilic, whereas bromomethyl and methylsulfonyl analogs exhibit higher lipophilicity, influencing their pharmacokinetic profiles.
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Cyclopropane Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
